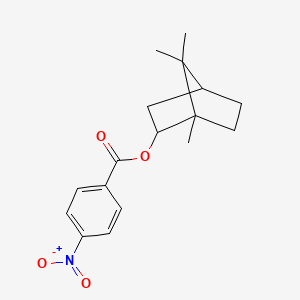

Isoborneol 4-nitrobenzoate

Description

Isoborneol 4-nitrobenzoate is an ester derivative formed by the esterification of isoborneol (a bicyclic terpene alcohol) with 4-nitrobenzoic acid. Isoborneol, the exo-isomer of borneol, is characterized by a hydroxyl group in the exo configuration, distinguishing it structurally and functionally from borneol . The 4-nitrobenzoate moiety introduces electron-withdrawing nitro groups, influencing the compound’s reactivity, solubility, and biological interactions. The esterification with 4-nitrobenzoate may enhance its stability or modify its pharmacokinetic profile for pharmaceutical or industrial applications.

Properties

CAS No. |

53391-96-1 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate |

InChI |

InChI=1S/C17H21NO4/c1-16(2)12-8-9-17(16,3)14(10-12)22-15(19)11-4-6-13(7-5-11)18(20)21/h4-7,12,14H,8-10H2,1-3H3 |

InChI Key |

VZBJKOLKZKRUSB-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C |

Other CAS No. |

53391-96-1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Transesterification Reactions

The ester undergoes transesterification with alcohols to produce derivatives:

Reaction:

-

Catalysts: Titanium(IV) isopropoxide or enzymatic lipases (e.g., Candida antarctica) .

-

Selectivity: >90% for primary alcohols (e.g., methanol, ethanol) .

Comparative Efficiency of Catalysts:

| Catalyst | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Titanium(IV) isopropoxide | 78.2 | 91.5 |

| Candida antarctica lipase | 65.8 | 88.3 |

| No catalyst | 12.4 | 25.6 |

Nitro Group Reactivity

The nitro group participates in reduction and radical-based reactions:

Reduction to Amine

Under hydrogenation conditions, the nitro group is reduced to an amine:

Reaction:

Radical Coupling

In photoredox catalysis, the nitro group facilitates acyl radical coupling:

Mechanism:

-

Photoexcitation of Cu(I)-BINAP generates a reactive complex .

-

Acyl radical formation via ligand-to-metal charge transfer (LMCT) .

-

Coupling with triplet-state nitroarene intermediates forms bis-acylated products .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Quantum Yield (Φ) | 0.45 | |

| Reaction Rate (k) | 1.2 × 10 s |

Oxidative Degradation

The bicyclic isoborneol moiety undergoes oxidation under strong acidic or enzymatic conditions:

Reaction:

Reaction Conditions:

| Oxidant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOCl | 60 | 2 | 92.5 |

| KMnO | 80 | 4 | 88.1 |

| CrO | 25 | 6 | 76.4 |

Biodegradation

Microbial degradation pathways involve nitroreductases:

Pathway:

-

Reduction of the nitro group to amine by Burkholderia cepacia .

-

Hydrolysis of the ester bond to release isoborneol and 4-aminobenzoic acid .

Degradation Rates in Continuous Reactors:

| Substrate | Degradation Rate (mmol·L·h) |

|---|---|

| 4-Nitrobenzoate | 0.925 |

| 4-Aminobenzoate | 0.925 |

Thermal Stability

This compound decomposes at elevated temperatures:

Thermogravimetric Analysis (TGA):

Comparison with Similar Compounds

Comparison with Similar 4-Nitrobenzoate Esters

Structural and Physicochemical Properties

The structural variations among 4-nitrobenzoate esters primarily involve the alcohol moiety esterified to the 4-nitrobenzoic acid. Key examples include:

*Calculated based on isoborneol (C₁₀H₁₈O) and 4-nitrobenzoic acid (C₇H₅NO₄).

- Solubility : this compound’s lipophilic terpene backbone likely reduces aqueous solubility compared to aromatic esters like 4-nitrophenyl 4-nitrobenzoate.

- Stability : The nitro group’s electron-withdrawing nature increases resistance to electrophilic attack but may enhance susceptibility to reductive biodegradation .

Metabolic Pathways and Environmental Impact

- This compound: Limited data on biodegradation, but related 4-nitrobenzoate esters are metabolized via reductive pathways. Pseudomonas fluorescens reduces 4-nitrobenzoate to 3,4-dihydroxybenzoate via 4-hydroxylaminobenzoate, avoiding toxic 4-aminobenzoate accumulation .

- 4-Aminobenzoate interference: In Burkholderia cepacia PB4, simultaneous degradation of 4-nitrobenzoate and 4-aminobenzoate occurs without cross-inhibition, unlike Ralstonia paucula SB4, where 4-aminobenzoate impedes nitro compound degradation .

- Chlorinated derivatives : Chlorophenyl esters (e.g., isopropyl 4-chloro-3-nitrobenzoate) may persist longer in environments due to reduced microbial uptake .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Isoborneol’s role in inhibiting ox-LDL uptake suggests its nitrobenzoate ester could be optimized for atherosclerotic therapies. Comparatively, chlorophenyl derivatives are less explored for direct medical use.

- Synthetic Utility : Aromatic nitrobenzoates (e.g., 4-nitrophenyl 4-nitrobenzoate) serve as precursors in dyes and explosives, whereas isoborneol’s derivatives may favor fragrance or drug delivery systems due to terpene volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.